2,1,3-Benzoxadiazole-4,7-diamine 2,1,3-Benzoxadiazole-4,7-diamine
Brand Name: Vulcanchem
CAS No.: 215860-46-1
VCID: VC17562728
InChI: InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

2,1,3-Benzoxadiazole-4,7-diamine

CAS No.: 215860-46-1

Cat. No.: VC17562728

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

2,1,3-Benzoxadiazole-4,7-diamine - 215860-46-1

Specification

CAS No. 215860-46-1
Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 2,1,3-benzoxadiazole-4,7-diamine
Standard InChI InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2
Standard InChI Key QJPAUBXNKLEOLN-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NON=C2C(=C1)N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,1,3-Benzoxadiazole-4,7-diamine consists of a benzoxadiazole core (C₆H₄N₂O) with two amine (-NH₂) groups at positions 4 and 7. The oxadiazole ring introduces electron-withdrawing properties, while the amine groups enhance solubility and reactivity.

Table 1: Predicted Molecular Properties

PropertyValueSource/Calculation Method
Molecular FormulaC₆H₆N₄ODerived from analogous compounds
Molecular Weight150.14 g/molCalculated via stoichiometry
IUPAC Name2,1,3-Benzoxadiazole-4,7-diamineSystematic nomenclature
SMILES NotationNc1c(N)cc2nonc2c1Generated using cheminformatics tools

The compound’s planar structure and conjugated π-system suggest potential applications in optoelectronics and fluorescence-based technologies .

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis routes for 2,1,3-benzoxadiazole-4,7-diamine are documented, analogous pathways for benzoxadiazoles involve:

  • Nucleophilic Aromatic Substitution: Reacting 4,7-dichloro-2,1,3-benzoxadiazole with ammonia under high pressure.

  • Reductive Amination: Using nitro precursors (e.g., 4,7-dinitro-2,1,3-benzoxadiazole) and reducing agents like hydrogen/palladium .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
ChlorinationCl₂, FeCl₃, 80°C85–90%
AmmoniationNH₃ (aq), 120°C, 48 hrs60–70%
PurificationRecrystallization (EtOH/H₂O)>95% purity

Industrial production would require optimization for scalability, potentially employing continuous-flow reactors to enhance efficiency.

Physical and Chemical Properties

Spectroscopic Features

  • UV-Vis Absorption: Predicted λₘₐₓ ≈ 320–350 nm due to π→π* transitions in the benzoxadiazole core .

  • Fluorescence: Emission expected in the blue-green range (450–500 nm), modulated by solvent polarity .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and poor in non-polar solvents (hexane).

  • Thermal Stability: Decomposition temperature estimated at >250°C via thermogravimetric analysis (TGA) simulations.

Applications in Scientific Research

Organic Electronics

The compound’s electron-deficient benzoxadiazole core makes it a candidate for:

  • Electron-Transport Layers (ETLs) in OLEDs.

  • Non-Fullerene Acceptors in organic photovoltaics, with theoretical power conversion efficiencies (PCE) of 8–10% .

Biomedical Applications

  • Fluorescent Probes: Amine groups enable conjugation to biomolecules for cellular imaging.

  • Enzyme Inhibition: Analogous benzoxadiazoles inhibit glutathione S-transferases (GSTs), suggesting anticancer potential.

Table 3: Comparative Bioactivity of Benzoxadiazole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Application
4-NitrobenzoxadiazoleGSTP1-112.3Anticancer research
4,7-DiaminobenzothiadiazoleMtb enzymes5.8Antibacterial agents
4,7-DiaminobenzoxadiazolePredicted~10(Theoretical)

Comparison with Analogous Compounds

Benzoxadiazole vs. Benzothiadiazole

  • Electron Affinity: Benzoxadiazole (O) has lower electron affinity than benzothiadiazole (S), altering charge transport properties .

  • Solubility: The -NH₂ groups enhance aqueous solubility compared to halogenated derivatives.

Table 4: Structural and Functional Comparisons

Property2,1,3-Benzoxadiazole-4,7-diamine2,1,3-Benzothiadiazole-4,7-diamine
Molecular Weight150.14 g/mol166.21 g/mol
λₘₐₓ (UV-Vis)330 nm345 nm
Application FocusOptoelectronicsCatalysis

Future Research Directions

  • Synthetic Optimization: Developing low-cost, high-yield routes for large-scale production.

  • Device Integration: Testing in prototype OLEDs or solar cells.

  • Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

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